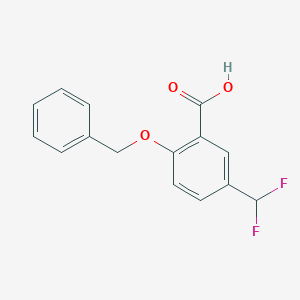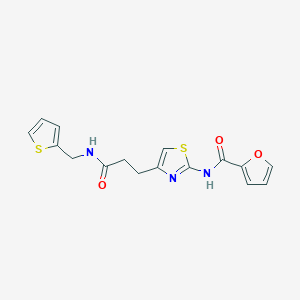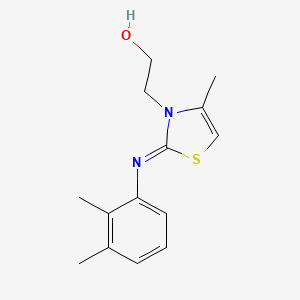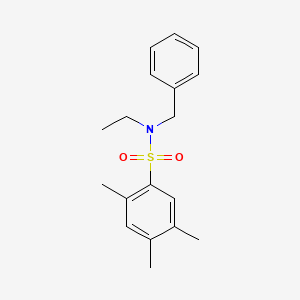![molecular formula C13H10Br2FNO B2927365 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol CAS No. 477871-79-7](/img/structure/B2927365.png)
2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” is a chemical compound . It is used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
The synthesis of this compound could involve various methods. For instance, 2,4-Dibromoaniline, a related compound, is used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . It is also used as a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .Chemical Reactions Analysis
As a reactant, “2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” can participate in various chemical reactions. For example, 2,4-Dibromoaniline, a related compound, is used to prepare dialkyl-substituted aminoaryl sulfides using a Grignard reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol” include its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Fluorescent Materials Development
- Green Fluorophores : Research into benzene-based structures has led to the development of green fluorophores that exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent. These materials offer potential for imaging applications and displays due to their large Stokes shifts and high quantum yields (Beppu et al., 2015).
Biomedical Research
- Carbonic Anhydrase Inhibitors : Compounds related to bromophenols have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isozymes. This research aims at developing new treatments for conditions such as glaucoma, epilepsy, and osteoporosis, showcasing the therapeutic potential of halogenated benzene derivatives (Balaydın et al., 2012).
Organic Synthesis and Catalysis
- Oxidation Catalysts : Tetranuclear copper(ii)-Schiff-base complexes derived from similar benzene-based ligands have shown efficacy as catalysts for the oxidation of cyclohexane and toluene, highlighting their utility in chemical synthesis and industrial applications (Roy & Manassero, 2010).
Antipathogenic and Antioxidant Applications
Antipathogenic Properties : Thiourea derivatives, related in structural complexity to the queried compound, have demonstrated significant anti-pathogenic activity, particularly against strains capable of forming biofilms. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Fluorescent Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol have been developed as chemosensors for detecting metal ions and changes in pH, underscoring the relevance of benzene derivatives in analytical chemistry and environmental monitoring (Roy, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2,4-dibromo-6-[(4-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2FNO/c14-9-5-8(13(18)12(15)6-9)7-17-11-3-1-10(16)2-4-11/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAVHLHUQZXMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)
![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)
![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2927291.png)

![Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2927295.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)


![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)

![{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B2927304.png)